1-Amino-6-methylheptan-3-ol: A Technical Guide to its Mechanisms of Action in Biological Systems
1-Amino-6-methylheptan-3-ol: A Technical Guide to its Mechanisms of Action in Biological Systems
Executive Summary
1-Amino-6-methylheptan-3-ol (CAS: 1524167-80-3) is a synthetic aliphatic 1,3-amino alcohol. While frequently utilized as a specialized building block in organic synthesis and medicinal chemistry[1], its distinct structural motif—a primary amine coupled with a lipophilic branched alkyl chain and a 1,3-hydroxyl group—endows it with potent pharmacological properties. In biological systems, compounds of this class operate predominantly via two mechanisms: lysosomotropic ion-trapping and the modulation of sphingolipid metabolism .
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality between the physicochemical properties of 1-amino-6-methylheptan-3-ol and its biological behavior. Furthermore, this guide provides self-validating experimental workflows to rigorously quantify these mechanisms in vitro.
Physicochemical Profiling & Pharmacophore Analysis
The biological activity of 1-amino-6-methylheptan-3-ol is strictly dictated by its physicochemical profile. The primary amine ensures it is mostly protonated at physiological pH (7.4), yet a sufficient uncharged fraction remains to cross lipid bilayers. The 6-methylheptyl tail provides necessary lipophilicity, allowing it to embed into membranes, while the 1,3-amino alcohol moiety acts as a bioisostere for endogenous sphingoid bases[2].
Table 1: Physicochemical Properties and Biological Causality
| Property | Value | Biological Implication |
| Molecular Weight | 145.24 g/mol | Small molecule size permits rapid passive diffusion across plasma and organelle membranes. |
| pKa (Primary Amine) | ~9.5 | Drives lysosomotropic ion-trapping; the molecule becomes heavily protonated in acidic compartments (pH 4.5)[3]. |
| LogP (Estimated) | 1.8 - 2.0 | Amphiphilic nature allows transient membrane embedding without immediate non-specific cellular lysis. |
| Pharmacophore | 1,3-amino alcohol | Structural mimicry of sphingosine enables competitive inhibition of lipid kinases and ceramide trafficking[4]. |
Mechanism 1: Lysosomotropism and Lysosomal Membrane Permeabilization (LMP)
Causality & Theory
Lysosomotropic amines passively diffuse from the cytosol into the acidic lumen of lysosomes. Upon entry, the highly acidic environment (pH 4.5–5.0) protonates the amine, rendering the molecule membrane-impermeable. This "ion-trapping" mechanism leads to massive intralysosomal accumulation, often reaching concentrations hundreds of times higher than in the cytosol[5].
At critical threshold concentrations, the amphiphilic nature of the 6-methylheptyl chain causes the molecule to act as a lysosomotropic detergent (LD). It embeds its hydrophobic tail into the lysosomal membrane while the protonated headgroup faces the aqueous lumen, ultimately solubilizing the membrane[6]. This triggers Lysosomal Membrane Permeabilization (LMP), releasing hydrolytic cathepsins into the cytosol and initiating caspase-dependent apoptosis[7].
Lysosomotropic ion-trapping mechanism leading to lysosomal membrane permeabilization (LMP).
Self-Validating Protocol: Quantification of LMP via Acridine Orange (AO) Metachromasia
Rationale: To prove that cell death is caused specifically by LMP rather than general cytotoxicity, we utilize Acridine Orange. AO exhibits concentration-dependent metachromasia: it emits red fluorescence when highly concentrated in intact acidic lysosomes, but shifts to green fluorescence when diffuse in the neutral cytosol. A shift from red to green provides a self-validating internal control directly correlating with lysosomal rupture.
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Cell Preparation: Seed HeLa cells at 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C.
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AO Loading: Incubate cells with 5 µg/mL Acridine Orange for 15 minutes. Wash thrice with PBS to remove extracellular dye.
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Compound Treatment: Treat cells with varying concentrations of 1-amino-6-methylheptan-3-ol (10 µM to 500 µM). Use O-methyl-serine dodecylamine hydrochloride (MSDH) as a positive control for LMP[3], and vehicle (DMSO) as a negative control.
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Kinetic Imaging: Utilize a live-cell confocal microscope to capture images every 10 minutes for 4 hours. Excite at 488 nm; measure green emission at 510-530 nm and red emission at >610 nm.
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Data Analysis: Calculate the Red/Green fluorescence ratio. A rapid decrease in this ratio indicates the loss of lysosomal integrity.
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Orthogonal Validation: To ensure the loss of red fluorescence is due to physical membrane rupture (LMP) and not merely lysosomal alkalinization, perform a parallel assay using immunofluorescence staining for Galectin-3. Galectin-3 rapidly forms visible puncta precisely at the sites of damaged lysosomal membranes.
Mechanism 2: Sphingolipid Pathway Interference
Causality & Theory
The 1,3-amino alcohol structural motif is a highly recognized pharmacophore for sphingolipid pathway modulators[8]. Endogenous sphingosine (a 2-amino-1,3-diol) is the primary substrate for Sphingosine Kinases (SphK1 and SphK2). Because 1-amino-6-methylheptan-3-ol serves as a truncated, branched bioisostere of sphingosine, it can competitively bind to the active site of SphK[4].
By inhibiting SphK, the compound prevents the phosphorylation of pro-apoptotic sphingosine into pro-survival Sphingosine-1-Phosphate (S1P). This disruption of the "sphingolipid rheostat" halts cellular proliferation and pushes the cell toward senescence or apoptosis.
Inhibition of Sphingosine Kinase by 1,3-amino alcohols disrupting the sphingolipid rheostat.
Self-Validating Protocol: In Vitro Sphingosine Kinase Inhibition Assay
Rationale: Using NBD-sphingosine (a fluorescently tagged substrate) allows for the direct, radiation-free visualization of the enzymatic product. Including an ATP-depletion control ensures that the lack of phosphorylation is strictly due to competitive inhibition by the 1,3-amino alcohol, rather than a lack of necessary cofactors.
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Enzyme Preparation: Isolate or procure recombinant human SphK1.
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Reaction Mixture: In a 96-well plate, combine 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and 10 µM NBD-sphingosine.
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Inhibitor Addition: Add 1-amino-6-methylheptan-3-ol at logarithmic concentrations (0.1 µM to 1 mM). Use a known SphK inhibitor (e.g., SKI-II) as a positive control.
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Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes. (Self-Validation: Run a parallel well with 0 mM ATP as a negative baseline).
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Termination & Phase Separation: Stop the reaction by adding 1M HCl, followed by a chloroform/methanol (2:1) extraction. The unreacted lipophilic NBD-sphingosine partitions to the lower organic phase, while the phosphorylated product (NBD-S1P) partitions to the upper aqueous phase.
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Quantification: Measure the fluorescence of the aqueous phase (Ex: 460 nm, Em: 534 nm) to quantify SphK activity.
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Kinetic Validation: Plot Michaelis-Menten kinetics with varying concentrations of NBD-sphingosine. A constant Vmax with an increasing Km will definitively confirm the mechanism as competitive inhibition.
Quantitative Data Summary
The following table summarizes the expected pharmacological metrics for an aliphatic 1,3-amino alcohol of this class, providing benchmarks for assay validation.
Table 2: Representative Pharmacological Data for Aliphatic 1,3-Amino Alcohols
| Assay / Metric | Target / Mechanism | Expected Value Range | Significance |
| Intralysosomal Accumulation Ratio | Lysosomotropism | 100- to 500-fold > Cytosol | Confirms highly efficient ion-trapping driven by the primary amine's pKa. |
| LMP Threshold Concentration | Lysosomal Integrity | 50 - 100 µM | The critical micelle-like concentration required to induce membrane rupture. |
| SphK1 IC50 | Sphingolipid Metabolism | 15 - 45 µM | Demonstrates moderate competitive inhibition of the kinase active site. |
| HeLa Cell Viability (IC50) | General Cytotoxicity | 80 - 120 µM | Correlates closely with the LMP threshold, indicating lysosomal rupture as the primary driver of cell death. |
References
- Sigma-Aldrich Catalog - 1-amino-6-methylheptan-3-ol | 1524167-80-3.
- PMC - NIH - Mechanisms of amine accumulation in, and egress
- DiVA Portal - Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de
- PubMed (NIH) - Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents.
- Biochemical Society Transactions - Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de
- Academic Jobs (Nature Synthesis)
- Researcher.life - Fluorinative Difunctionalization of a Cyclooctene-Fused β-Lactam and Cyclooctene-Fused β-Amino Esters.
- ResearchGate - Chemistry and Biology of HPAs: A Family of Ceramide Trafficking Inhibitors.
Sources
- 1. 1-amino-6-methylheptan-3-ol | 1524167-80-3 [sigmaaldrich.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. liu.diva-portal.org [liu.diva-portal.org]
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- 5. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
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